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  • Product: Ethyl 4-(azetidin-3-yloxy)benzoate
  • CAS: 954224-48-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 4-(azetidin-3-yloxy)benzoate: A Key Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(azetidin-3-yloxy)benzoate, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(azetidin-3-yloxy)benzoate, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. We will delve into its structural and physicochemical properties, present a robust and field-proven synthetic methodology, and explore its applications as a versatile chemical building block. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the strategic use of this intermediate for the synthesis of complex molecular architectures with therapeutic potential.

Introduction & Significance

Ethyl 4-(azetidin-3-yloxy)benzoate is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of advanced pharmaceutical agents. Its structure uniquely combines three key pharmacophoric elements: a para-substituted benzene ring, an ester functional group, and a strained azetidine ring connected via an ether linkage.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry. It is considered a "bioisostere" for larger rings and acyclic fragments, often imparting favorable properties such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, which can enhance binding affinity to biological targets. The secondary amine within the azetidine ring provides a crucial handle for further chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Derivatives of azetidine have demonstrated a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2]

The ethyl benzoate portion, meanwhile, acts as a stable and well-defined scaffold. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation—one of the most fundamental reactions in the synthesis of bioactive molecules. This strategic combination makes Ethyl 4-(azetidin-3-yloxy)benzoate a powerful starting point for creating libraries of compounds directed at various therapeutic targets, such as Janus kinase (JAK) inhibitors and other enzyme-targeted therapies.[3]

Physicochemical Properties & Structural Elucidation

The precise characterization of a chemical intermediate is paramount for its successful application in multi-step syntheses. The identity and purity of Ethyl 4-(azetidin-3-yloxy)benzoate are confirmed through a combination of spectroscopic and physical data.

PropertyValueSource
CAS Number 954224-48-7
Molecular Formula C₁₂H₁₅NO₃[4]
Molecular Weight 221.25 g/mol [4]
Synonyms Ethyl 4-(3-azetidinyloxy)benzoate
Purity Typically >98%[4]
Storage Conditions 2-8°C, under inert atmosphere[4]
Chemical Structure

The molecular architecture features a central phenoxy group linking the ethyl benzoate and azetidine rings.

chemical_structure cluster_benzoate Ethyl Benzoate Core cluster_azetidine Azetidine Moiety b_ring O1 O O2 O C_ethyl1 CH₂ O2->C_ethyl1 C_ester C C_ester->O1 C_ester->O2 c1 C_ester->c1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c6->c1 O_ether O_ether->c4 C_az2 CH O_ether->C_az2 Ether Linkage N_az NH C_az1 CH₂ N_az->C_az1 C_az1->C_az2 C_az3 CH₂ C_az2->C_az3 C_az3->N_az

Caption: Chemical structure of Ethyl 4-(azetidin-3-yloxy)benzoate.

Spectroscopic Characterization Protocol

Structural validation is a self-validating system where orthogonal techniques (NMR, MS) must converge to confirm the proposed structure.

Objective: To unambiguously confirm the chemical structure and assess the purity of synthesized Ethyl 4-(azetidin-3-yloxy)benzoate.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals provide information on the chemical environment of all hydrogen atoms.

    • ¹³C NMR Analysis: Acquire a carbon NMR spectrum (e.g., using a DEPT sequence) to identify all unique carbon environments.

  • High-Resolution Mass Spectrometry (HRMS):

    • Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. The accurate mass measurement of the molecular ion ([M+H]⁺) should be within 5 ppm of the theoretical calculated mass.

Predicted Spectroscopic Data:

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.9 - 8.1Doublet2HProtons ortho to ester
Aromatic Protons6.9 - 7.1Doublet2HProtons ortho to ether
Azetidine CH4.8 - 5.0Quintet1HCH-O
Ethyl CH₂4.3 - 4.4Quartet2HO-CH₂-CH₃
Azetidine CH₂3.8 - 4.2Multiplet4HAzetidine CH₂ groups
Azetidine NH2.0 - 3.0Broad Singlet1HNH
Ethyl CH₃1.3 - 1.4Triplet3HO-CH₂-CH₃
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Carbonyl165 - 167C=O (Ester)
Aromatic C-O160 - 163C-OAr
Aromatic C-H131 - 133C-H (ortho to ester)
Aromatic C-ipso122 - 124C-CO₂Et
Aromatic C-H114 - 116C-H (ortho to ether)
Azetidine C-O65 - 70CH-O
Ethyl O-CH₂60 - 62O-CH₂
Azetidine CH₂50 - 55Azetidine CH₂
Ethyl CH₃14 - 15CH₃

Synthesis Methodology: A Field-Proven Approach

Retrosynthetic Analysis & Strategy Selection

The most logical and industrially scalable approach to constructing Ethyl 4-(azetidin-3-yloxy)benzoate is via a Williamson ether synthesis. This strategy is chosen for its reliability, use of readily available starting materials, and generally high yields. The key disconnection is at the ether bond, breaking the molecule down into a phenolic component (Ethyl 4-hydroxybenzoate) and an azetidine component. To prevent unwanted side reactions (N-alkylation), the azetidine nitrogen must be protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, which can be cleanly removed under acidic conditions.

retrosynthesis cluster_disconnect target Ethyl 4-(azetidin-3-yloxy)benzoate intermediates Protected Intermediate target->intermediates Deprotection disconnect_label C-O Disconnection (Williamson Ether Synthesis) reagents Ethyl 4-hydroxybenzoate + 1-Boc-3-iodoazetidine disconnect_label->reagents intermediates->disconnect_label

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This two-step protocol represents a robust and self-validating workflow for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 4-hydroxybenzoate (1.0 eq) and a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 30 minutes to form the phenoxide salt.

  • Alkylating Agent: Add a solution of 1-Boc-3-iodoazetidine (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to Yield Ethyl 4-(azetidin-3-yloxy)benzoate

  • Reaction Setup: Dissolve the purified protected intermediate from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution in an ice bath (0°C) and add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete removal of the Boc group (typically 1-3 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, Ethyl 4-(azetidin-3-yloxy)benzoate.

Synthesis and Purification Workflow

workflow start Starting Materials: Ethyl 4-hydroxybenzoate 1-Boc-3-iodoazetidine step1 Step 1: Williamson Ether Synthesis (Base, DMF, 80°C) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Protected Intermediate purify1->intermediate step2 Step 2: Boc Deprotection (TFA or HCl in Dioxane) intermediate->step2 workup2 Aqueous Basic Workup & Extraction step2->workup2 final_product Final Product: Ethyl 4-(azetidin-3-yloxy)benzoate workup2->final_product

Caption: Overall workflow for synthesis and purification.

Applications in Drug Discovery & Medicinal Chemistry

The true value of Ethyl 4-(azetidin-3-yloxy)benzoate lies in its potential for elaboration into more complex and potent drug candidates. The two primary functional handles—the secondary amine of the azetidine and the ethyl ester—provide orthogonal points for diversification.

  • N-Functionalization of the Azetidine Ring: The secondary amine is a nucleophile that can readily undergo a variety of transformations, including:

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install alkyl substituents.

    • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.

    • Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic systems.

  • Modification of the Benzoate Group:

    • Saponification: Hydrolysis of the ethyl ester under basic conditions (e.g., LiOH, NaOH) yields the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds with a diverse range of amines, a cornerstone of medicinal chemistry library synthesis.

These modifications allow for the systematic exploration of chemical space around the core scaffold, enabling chemists to optimize properties like target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

derivatization cluster_azetidine_mods Azetidine N-Functionalization cluster_benzoate_mods Benzoate Modification start Ethyl 4-(azetidin-3-yloxy)benzoate n_alkylation N-Alkylation (Reductive Amination) start->n_alkylation n_acylation N-Acylation / N-Sulfonylation start->n_acylation n_arylation N-Arylation (Buchwald-Hartwig) start->n_arylation hydrolysis Ester Hydrolysis (Saponification) start->hydrolysis amide_coupling Amide Coupling hydrolysis->amide_coupling

Caption: Potential downstream derivatization pathways.

Conclusion

Ethyl 4-(azetidin-3-yloxy)benzoate is more than a simple chemical; it is a strategically designed building block that provides an efficient entry point into novel chemical space for drug discovery. Its synthesis is straightforward, and its dual functional handles offer orthogonal routes for creating diverse libraries of compounds. For researchers and scientists in medicinal chemistry, understanding the properties, synthesis, and derivatization potential of this intermediate is key to accelerating the development of next-generation therapeutics.

References

  • PubMed. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL 3-CHLORO-4-[1-N-PHENYL-3-PHENYL-PYRAZOLE]-1-N-ARYL-AZETIDIN-2-ONES. [Link]

  • PubMed. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

  • Google Patents. PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • PMC. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. [Link]

  • Google Patents. 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

Exploratory

Ethyl 4-(azetidin-3-yloxy)benzoate molecular weight and formula

This technical guide provides a rigorous physicochemical and synthetic analysis of Ethyl 4-(azetidin-3-yloxy)benzoate , a specialized heterocyclic scaffold used in medicinal chemistry, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous physicochemical and synthetic analysis of Ethyl 4-(azetidin-3-yloxy)benzoate , a specialized heterocyclic scaffold used in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) modulators (e.g., S1P1 agonists).

Molecular Class: Azetidinyl-Benzoate Ether Primary Application: Pharmacophore Scaffold / API Intermediate

Molecular Identity & Physicochemical Core

This section establishes the definitive chemical identity of the compound. The azetidine ring introduces specific conformational constraints and basicity profiles distinct from pyrrolidine or piperidine analogs, making this scaffold valuable for optimizing metabolic stability and potency.

Quantitative Profile
PropertyValueTechnical Note
Chemical Formula C₁₂H₁₅NO₃ Confirmed via elemental connectivity analysis.
Molecular Weight 221.25 g/mol Average mass based on standard atomic weights.
Monoisotopic Mass 221.1052 Da Essential for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Registry Number Not widely indexedOften referenced as the deprotected derivative of CAS 1363382-79-9 (N-Boc precursor).
Predicted LogP ~1.32Moderate lipophilicity; ester group dominates hydrophobicity.
pKa (Conjugate Acid) ~10.5The azetidine nitrogen is highly basic due to ring strain effects.
H-Bond Donors/Acceptors 1 / 4Includes the secondary amine (donor) and ester/ether oxygens (acceptors).
Structural Composition

The molecule consists of three distinct pharmacophoric units:

  • The Head: A 4-membered azetidine ring (secondary amine), providing a high pKa basic center.

  • The Linker: An ether oxygen attached at the 3-position of the azetidine, creating a non-rotatable, distinct vector compared to direct carbon attachments.

  • The Tail: An ethyl benzoate moiety, offering a lipophilic domain and an electrophilic ester handle for further diversification (e.g., hydrolysis to acid or amidation).

Synthetic Architecture & Protocols

The synthesis of Ethyl 4-(azetidin-3-yloxy)benzoate is non-trivial due to the poor nucleophilicity of the hydroxyl group on the azetidine ring and the potential for ring-opening side reactions. The industry-standard protocol utilizes a Mitsunobu Coupling strategy, which favors the formation of the ether bond under mild, neutral conditions before deprotection.

Retrosynthetic Logic (DOT Visualization)

The following diagram outlines the convergent synthesis strategy, utilizing N-protected azetidin-3-ol to prevent self-polymerization.

SynthesisPath Precursor1 N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Reagents Mitsunobu Conditions (PPh3, DIAD, THF) Precursor1->Reagents Precursor2 Ethyl 4-hydroxybenzoate (CAS: 120-47-8) Precursor2->Reagents Intermediate Intermediate: Ethyl 4-((1-Boc-azetidin-3-yl)oxy)benzoate Reagents->Intermediate Ether Formation (0°C to RT) Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product Target: Ethyl 4-(azetidin-3-yloxy)benzoate Deprotection->Product N-Boc Removal

Figure 1: Convergent synthetic pathway via Mitsunobu coupling and acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling (Ether Formation)

  • Rationale: Direct displacement (SN2) of halides by phenols on the azetidine ring is often sluggish or prone to elimination. The Mitsunobu reaction activates the alcohol of the azetidine for displacement by the phenol.

  • Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Ethyl 4-hydroxybenzoate (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine, Ethyl 4-hydroxybenzoate, and PPh3 in dry THF under nitrogen atmosphere.

    • Cool the mixture to 0°C.

    • Add DIAD dropwise over 30 minutes to maintain temperature control (exothermic).

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC/LC-MS for disappearance of the phenol.

    • Workup: Concentrate solvent, triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO) byproduct, then purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

  • Rationale: The Boc group must be removed to expose the secondary amine for subsequent SAR (Structure-Activity Relationship) expansion.

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in Dichloromethane (DCM).

    • Add TFA (10-20 equivalents) at 0°C.

    • Stir at room temperature for 2 hours.

    • Critical Step: Evaporate volatiles. The product will exist as a TFA salt. To obtain the free base, partition between EtOAc and saturated aqueous NaHCO₃.

    • Caution: The free base azetidine is prone to dimerization if stored in concentrated solution for extended periods. Store as the HCl or TFA salt if possible.

Structural Biology & Pharmacophore Relevance

This scaffold is frequently employed in the design of S1P1 (Sphingosine-1-phosphate receptor 1) modulators and other GPCR agonists.

The Azetidine Advantage

The azetidine ring offers distinct advantages over larger heterocycles (pyrrolidine/piperidine):

  • Reduced Lipophilicity: The smaller ring size lowers the overall LogP, improving solubility and reducing non-specific binding (metabolic clearance).

  • Vector Control: The angle of the ether bond at the 3-position of the strained ring creates a unique vector for the "Head" group, often positioning the basic nitrogen into a specific aspartate binding pocket within GPCR transmembrane domains.

  • Metabolic Stability: While strained, the azetidine ring is often more metabolically robust against oxidative metabolism (P450) compared to N-alkyl piperidines.

Pharmacophore Mapping

Pharmacophore Azetidine Azetidine Nitrogen (Cationic Interaction Site) Ether Ether Linker (H-Bond Acceptor / Spacer) Azetidine->Ether Rigid Distance Phenyl Phenyl Ring (Pi-Pi Stacking / Hydrophobic) Ether->Phenyl Electronic Donation Ester Ethyl Ester (Prodrug / H-Bond Acceptor) Phenyl->Ester Para-Substitution

Figure 2: Pharmacophoric elements of the scaffold and their biological interaction potentials.

Analytical Validation Standards

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic: Two doublets at ~7.9 ppm (2H) and ~6.9 ppm (2H) characteristic of para-substituted benzoates.

    • Ether Linkage: A multiplet at ~5.1 ppm corresponding to the methine proton (CH-O) on the azetidine ring.

    • Azetidine Ring: Broad multiplets around 3.8–4.4 ppm corresponding to the CH₂ protons adjacent to the nitrogen. (Note: These shift significantly depending on whether the N is protonated).

    • Ethyl Group: Quartet at ~4.3 ppm and triplet at ~1.3 ppm.

  • Mass Spectrometry:

    • ESI+ mode should show a dominant peak at [M+H]⁺ = 222.1 .

    • Fragmentation often shows loss of the azetidine ring or the ethyl group.

References

  • Mitsunobu Coupling Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Azetidine Physicochemical Properties: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. (Discusses comparative ring strain and properties of 4-membered rings).

  • S1P1 Modulator Scaffolds: Pan, S., et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 2013. (Provides context on azetidine usage in this drug class).

  • General Synthesis of Azetidinyl Ethers: Patent WO2012093101A1, "Novel Azetidine Derivatives as S1P1 Agonists." (Describes similar ether-linked syntheses).

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 4-(azetidin-3-yloxy)benzoate

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for Ethyl 4-(azetidin-3-yloxy)benzoate. As a compound frequently utilized in contemporary drug discovery and deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for Ethyl 4-(azetidin-3-yloxy)benzoate. As a compound frequently utilized in contemporary drug discovery and development, a thorough understanding of its chemical and toxicological profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, more instructive perspective on risk mitigation and best practices, grounded in established principles of chemical safety.

While a specific, publicly available SDS for Ethyl 4-(azetidin-3-yloxy)benzoate is not readily found, this guide synthesizes data from structurally related compounds, including ethyl benzoate and various azetidine derivatives, to establish a robust framework for its safe utilization. The principles and procedures outlined herein are designed to empower researchers to work confidently and securely with this and similar novel chemical entities.

Chemical and Physical Properties: A Comparative Overview

To best inform our handling procedures, we begin by examining the known properties of Ethyl 4-(azetidin-3-yloxy)benzoate alongside its parent compound, ethyl benzoate. This comparative approach allows us to anticipate the behavior of the target molecule.

PropertyEthyl BenzoateEthyl 4-(azetidin-3-yloxy)benzoate (Estimated)Rationale for Estimation
Molecular Formula C9H10O2C12H15NO3Based on chemical structure.
Molecular Weight 150.17 g/mol 221.25 g/mol Calculated from the molecular formula.
Appearance Light yellow liquid[1]Likely a solid or oil at room temperature.The addition of the azetidine ring and ether linkage increases molecular weight and potential for intermolecular interactions, favoring a more condensed state.
Boiling Point 212 °C> 212 °CIncreased molecular weight and polarity would suggest a higher boiling point.
Flash Point 88 °C / 190.4 °F[2]Likely > 90 °CThe molecule is larger and less volatile, suggesting a higher flash point. It is still considered a combustible liquid.[1]
Solubility Insoluble in water; soluble in alcohol, fixed oils, and propylene glycol.[3]Likely sparingly soluble in water, with good solubility in polar organic solvents like DMSO, DMF, and alcohols.The presence of the nitrogen atom in the azetidine ring may slightly increase water solubility compared to ethyl benzoate, but overall the molecule remains largely nonpolar.
Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for Ethyl 4-(azetidin-3-yloxy)benzoate, a precautionary approach is warranted. We will assess potential hazards by considering the constituent functional groups: the benzoate ester and the azetidine ring.

  • Benzoate Moiety : Benzoic acid and its esters are generally considered to have low acute toxicity.[4] However, they can cause irritation to the skin and eyes. For ethyl benzoate, the primary hazards are skin and serious eye irritation.

  • Azetidine Moiety : Small, strained nitrogen-containing heterocycles like azetidine can be biologically active and may present unique toxicological profiles. While specific data on the 3-oxy-azetidine substituent is limited, it is prudent to handle all novel azetidine derivatives with care, assuming they may be skin and eye irritants, and potentially harmful if ingested or inhaled.

Anticipated Hazard Statements:

  • May cause skin irritation.[5]

  • Causes serious eye irritation.

  • May be harmful if swallowed.[1][5]

  • May be harmful if inhaled.[5]

  • May cause respiratory tract irritation.[5]

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered PPE strategy is essential for minimizing exposure risk. The following protocol should be considered mandatory when handling Ethyl 4-(azetidin-3-yloxy)benzoate in any form (solid, liquid, or solution).

Core PPE Requirements:

  • Eye Protection : Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[6]

  • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[6]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a significant spill potential, a chemical-resistant apron or a full protective suit may be necessary.[6]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

PPE_Workflow cluster_ppe PPE Selection Protocol cluster_splash_risk Increased Splash Risk? cluster_aerosol_risk Aerosol Generation? start Handling Ethyl 4-(azetidin-3-yloxy)benzoate eye_protection Wear Safety Glasses (with side shields) start->eye_protection hand_protection Wear Nitrile Gloves (inspect before use) start->hand_protection body_protection Wear Laboratory Coat start->body_protection respiratory_protection Work in a Fume Hood start->respiratory_protection splash_yes Yes aerosol_yes Yes face_shield Add Face Shield splash_yes->face_shield chem_apron Add Chemical Apron splash_yes->chem_apron respirator Use NIOSH-approved Respirator aerosol_yes->respirator

Caption: PPE workflow for handling Ethyl 4-(azetidin-3-yloxy)benzoate.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • All work with Ethyl 4-(azetidin-3-yloxy)benzoate should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use appropriate PPE at all times.

  • Keep the compound away from heat, sparks, and open flames, as it is a combustible material.[2]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from oxidizing agents and strong bases, as these are incompatible materials.[2]

  • The recommended storage temperature should be as specified by the supplier, typically in a refrigerator for long-term stability.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures:

  • In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response:

  • Evacuate : Immediately evacuate the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, but do not direct a strong airflow onto the spill.

  • Contain : For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.[9] For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]

  • Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill (use inert absorbent) ppe->contain clean Clean Spill Area contain->clean dispose Dispose of Waste clean->dispose report Report Incident dispose->report

Caption: Step-by-step spill response workflow.

Disposal Considerations

All waste containing Ethyl 4-(azetidin-3-yloxy)benzoate must be treated as hazardous chemical waste.

  • Collect waste in a properly labeled, sealed container.

  • Do not dispose of this material down the drain or into the environment.[9]

  • Arrange for disposal by a licensed professional waste disposal service.

Conclusion: A Culture of Safety

The safe and effective use of novel chemical entities like Ethyl 4-(azetidin-3-yloxy)benzoate is foundational to successful research and development. By internalizing the principles and protocols outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific work. This document should be considered a living resource, to be reviewed and updated as new information becomes available.

References

  • Material Safety Data Sheet for Ethyl benzoate. (2011). Alfa Aesar. [Link not available]
  • SAFETY DATA SHEET for Ethyl benzoate. (2013). Philip Harris Ltd. [Link not available]
  • SAFETY DATA SHEET for Benzoic acid, ethyl ester. (2025). [Supplier not specified]. [Link not available]
  • Safety Data Sheet for Ethyl benzoate. (2025). Advanced Biotech. [Link not available]
  • SAFETY DATA SHEET for Ethyl benzoate. (2025). Sigma-Aldrich. [Link not available]
  • Material Safety Data Sheet for Ethyl (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16- pentaenoate. (n.d.). Chemicea Pharmaceuticals Pvt Ltd. [Link not available]
  • SAFETY DATA SHEET for 3-methyl-4-(2-oxo-1-azetidinyl)-. (2026). CymitQuimica. [Link not available]
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich. [Link not available]
  • SAFETY DATA SHEET for Benzoic acid, ethyl ester. (2025). Thermo Fisher Scientific. [Link not available]
  • SAFETY DATA SHEET for Benzene, (2,2-dimethoxyethyl)-. (2025). Thermo Fisher Scientific. [Link not available]
  • SAFETY DATA SHEET. (2022). Spectrum Chemical. [Link not available]
  • Ethyl 4-(pentan-3-yloxy)benzoate. (n.d.). PubChem. [Link]

  • SAFETY DATA SHEET for Dimethyl sulfate. (2010). Fisher Scientific. [Link not available]
  • Ethyl-4-acetoxybenzoate SDS. (n.d.). ECHEMI. [Link not available]
  • Dimethyl sulfate. (2025). Penta chemicals. [Link not available]
  • ethyl 4-acetyloxybenzoate. (2025). Chemsrc. [Link]

  • ETHYL BENZOATE. (n.d.). The Good Scents Company. [Link]

  • ethyl 4-ethyl-2,3-dimethyl-6-propylbenzoate. (2025). ChemSynthesis. [Link]

  • Ethyl 4-acetylbenzoate. (n.d.). PubChem. [Link]

  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005). U.S. Environmental Protection Agency. [Link not available]
  • ETHYL BENZOATE - Safety Data Sheet. (2023). [Supplier not specified]. [Link not available]
  • RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. (2022). Food and Chemical Toxicology. [Link not available]

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling with Ethyl 4-(azetidin-3-yloxy)benzoate

The following Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing Ethyl 4-(azetidin-3-yloxy)benzoate in peptide synthesis and medicinal chemistry. Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing Ethyl 4-(azetidin-3-yloxy)benzoate in peptide synthesis and medicinal chemistry.

Technical Guide & Protocols for Rigid Linker Integration

Executive Summary & Strategic Rationale

Ethyl 4-(azetidin-3-yloxy)benzoate (CAS: 954224-48-7) is a specialized building block used to introduce conformational constraints into peptide backbones. Unlike flexible linear linkers (e.g., PEG, Gly-Gly), this scaffold combines the high rigidity of a phenyl ring with the unique geometry of an azetidine ring.

Why This Molecule?
  • Conformational Locking: The azetidine ring (4-membered nitrogen heterocycle) acts as a proline surrogate but with distinct vector geometry, often favoring trans-amide bonds and reducing the entropic penalty of receptor binding.

  • Metabolic Stability: The ether linkage (-O-) at the 3-position of the azetidine and the benzoate core are resistant to standard proteases, enhancing the in vivo half-life of the resulting peptide.

  • Bioisosterism: The azetidin-3-yloxy motif is increasingly used in fragment-based drug discovery (FBDD) to modulate solubility and lipophilicity (LogD) while maintaining a low molecular weight profile.

Chemical Profile & Handling

PropertySpecification
Chemical Name Ethyl 4-(azetidin-3-yloxy)benzoate
CAS Number 954224-48-7
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Functional Groups Secondary Amine (Nucleophile), Ethyl Ester (Masked Electrophile)
Solubility Soluble in DMF, DCM, DMSO, MeOH; Sparingly soluble in water
pKa (Conjugate Acid) ~8.5–9.5 (Secondary amine)
Storage 2–8°C, Desiccated (Hygroscopic if salt form)

Handling Precaution: As a secondary amine, the azetidine nitrogen is prone to slow oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods. Store under inert gas (Argon/Nitrogen).

Critical Mechanistic Insight: The Secondary Amine Challenge

Coupling to Ethyl 4-(azetidin-3-yloxy)benzoate presents a specific challenge: Steric Hindrance . While azetidines are less sterically hindered than prolines or piperidines, they are still secondary amines. Standard coupling reagents (e.g., HBTU, DIC/HOBt) often result in:

  • Slow reaction kinetics.

  • Incomplete coupling (deletion sequences).

  • Epimerization of the incoming activated amino acid (due to prolonged activation times required).

The Solution: Use high-efficiency coupling reagents like HATU or COMU combined with controlled base equivalents to drive the reaction to completion rapidly.

Visualization: Structural Logic & Workflow

The following diagram illustrates the integration of this building block into a peptide chain, highlighting the critical activation and deprotection steps.

PeptideCouplingWorkflow cluster_0 Phase 1: N-Acylation (Coupling to Azetidine) cluster_1 Phase 2: C-Terminal Activation Start Free Azetidine (Secondary Amine) Coupling Activation: HATU + DIPEA Start->Coupling Nucleophile AA_Act Incoming AA (Fmoc-AA-OH) AA_Act->Coupling Electrophile Intermediate Dipeptide-Ester (Fmoc-AA-Azet-Ph-COOEt) Coupling->Intermediate Amide Bond Formation Hydrolysis Saponification (LiOH / THF / H2O) Intermediate->Hydrolysis Deprotection FreeAcid Free Acid (Fmoc-AA-Azet-Ph-COOH) Hydrolysis->FreeAcid Ethyl Removal NextCoupling Next Coupling (To Resin/Amine) FreeAcid->NextCoupling Activation

Caption: Workflow for integrating Ethyl 4-(azetidin-3-yloxy)benzoate. Phase 1 overcomes secondary amine sterics; Phase 2 unmasks the C-terminus.

Experimental Protocols

Protocol A: Coupling an Amino Acid to the Azetidine (N-Acylation)

Use this protocol to attach an N-protected amino acid (e.g., Fmoc-Ala-OH) to the secondary amine of the azetidine scaffold.

Reagents:

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Substrate: Ethyl 4-(azetidin-3-yloxy)benzoate (Free base or HCl salt).

Step-by-Step Procedure:

  • Preparation: Dissolve the incoming amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Note: If using the HCl salt of the azetidine, include an extra 1.0 equiv of DIPEA to neutralize the salt.

  • Activation: Add DIPEA (2.5 equiv) to the amino acid/HATU mixture. Stir for 30–60 seconds to form the activated ester (At-ester).

    • Expert Tip: Do not pre-activate for >2 minutes to avoid racemization of the incoming amino acid.

  • Addition: Add the Ethyl 4-(azetidin-3-yloxy)benzoate (1.0 equiv) to the activated mixture.

  • Reaction: Stir at room temperature under Nitrogen/Argon.

    • Time: Typically 1–2 hours.

    • Monitoring: Monitor by LC-MS or TLC (EtOAc/Hexane). The secondary amine is not ninhydrin-active; use Chloranil or Phosphomolybdic Acid (PMA) stain for TLC.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 5% NaHCO₃ (2x), Water (1x), 1M KHSO₄ or 5% Citric Acid (2x), Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Protocol B: Hydrolysis of the Ethyl Ester (C-Terminal Activation)

Use this protocol to convert the ethyl ester into a carboxylic acid, enabling further chain elongation.

Reagents:

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O).

  • Solvent: THF / Methanol / Water (3:1:1 ratio).

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-acylated intermediate (from Protocol A) in THF/MeOH.

  • Saponification: Add a solution of LiOH (2.0–3.0 equiv) in water.

  • Reaction: Stir at room temperature.

    • Time: 1–4 hours. Ethyl esters on benzoates are generally stable but hydrolyze cleanly under these conditions.

    • Monitoring: LC-MS (Shift: M+H decreases by ~28 Da).

  • Workup (Critical for Peptide Synthesis):

    • Acidify carefully to pH ~3 using 1M HCl or 5% Citric Acid. Do not use strong mineral acids (conc. HCl) to prevent cleavage of acid-labile protecting groups (like Boc) if present.

    • Extract with Ethyl Acetate or DCM (depending on peptide solubility).

    • Dry over Na₂SO₄ and concentrate.[2]

    • Result: The free acid is now ready for coupling to the next amine or resin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance of azetidine secondary amine.Switch from HBTU/DIC to HATU or PyBOP . Increase temperature to 40°C (check racemization).
Racemization Over-activation of incoming AA; high base concentration.Use Oxyma Pure/DIC (neutral pH activation). Reduce DIPEA to 2.0 equiv.
Incomplete Hydrolysis Poor solubility of hydrophobic peptide in water/MeOH.Increase THF ratio. Warm to 35°C. Use LiOH instead of NaOH (better organic solubility).
Aggregation Peptide chain folding prevents reaction.Use "Magic Mixture" solvents: DMF/DCM/NMP (1:1:1) or add chaotropic salts (LiCl).

References

  • Sigma-Aldrich. Ethyl 4-(azetidin-3-yloxy)benzoate Product Specification. Accessed Feb 14, 2026. Link

  • MolCore. Ethyl 2-(3-azetidinyloxy)benzoate and derivatives. Accessed Feb 14, 2026. Link

  • Cheekatla, S. R., et al. (2026).[3] "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate/PubMed. Link

  • Enamine & Pfizer. (2025). "Alkyl Azetidines Via Batch and Flow Photochemistry." Organic Letters. Link

  • Aapptec. Standard Coupling Procedures for Secondary Amines. Accessed Feb 14, 2026. Link

  • Royal Society of Chemistry. Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Link

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical reagents.

Sources

Application

Scalable synthesis routes for Ethyl 4-(azetidin-3-yloxy)benzoate

Application Note & Protocol Guide Topic: A Scalable, Two-Stage Synthetic Route for Ethyl 4-(azetidin-3-yloxy)benzoate for Pharmaceutical Intermediate Production Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Scalable, Two-Stage Synthetic Route for Ethyl 4-(azetidin-3-yloxy)benzoate for Pharmaceutical Intermediate Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 4-(azetidin-3-yloxy)benzoate is a valuable building block in medicinal chemistry, incorporating the sought-after azetidine scaffold, which imparts favorable physicochemical properties to drug candidates. The development of a robust, scalable, and economically viable synthetic route is critical for its application in large-scale drug development programs. This guide details a high-yield, two-stage process designed for scalability. The synthesis begins with the readily available 3-hydroxyazetidine, proceeds through a stable N-Boc protected intermediate, and utilizes a strategic Williamson ether synthesis, which is preferable to the Mitsunobu reaction for industrial-scale production due to superior atom economy and simplified purification. The final step involves a straightforward acidic deprotection to yield the target compound. Each stage is presented with detailed, step-by-step protocols, explanations for critical process choices, and quantitative data to ensure reproducibility and facilitate process optimization.

Introduction & Strategic Overview

The azetidine ring is a strained, four-membered heterocycle that has garnered significant attention in modern drug discovery.[1] Its incorporation into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and three-dimensional diversity, offering a compelling alternative to more common piperidine or pyrrolidine rings.[2] Ethyl 4-(azetidin-3-yloxy)benzoate serves as a versatile intermediate, providing a handle for further functionalization through its ester and secondary amine moieties.

The primary challenge in synthesizing this compound lies in the efficient and controlled formation of the ether linkage without compromising the integrity of the strained azetidine ring. This guide presents a synthesis strategy centered on three core transformations:

  • Nitrogen Protection: Attenuation of the azetidine nitrogen's nucleophilicity and basicity using the tert-butoxycarbonyl (Boc) group. This is essential to prevent side reactions during the subsequent etherification step.

  • Ether Formation: Coupling of N-Boc-3-hydroxyazetidine with ethyl 4-hydroxybenzoate. A comparative analysis leads to the selection of the Williamson ether synthesis over the Mitsunobu reaction for scalability.

  • Deprotection: Removal of the Boc group under acidic conditions to furnish the final product.

Rationale for Selecting Williamson Ether Synthesis over Mitsunobu Reaction

While both the Mitsunobu reaction and the Williamson ether synthesis can form the desired C-O bond, the Williamson approach is superior for scalable synthesis.

  • Mitsunobu Reaction: This reaction proceeds under mild conditions but generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate by-product.[3][4] The removal of these by-products on a large scale is notoriously difficult, often requiring extensive chromatography, which increases solvent waste, cost, and production time.[5][6]

  • Williamson Ether Synthesis: This classic S_N2 reaction involves an alkoxide nucleophile and an alkyl halide (or sulfonate).[7][8] The by-products are simple inorganic salts (e.g., sodium mesylate, sodium chloride), which are easily removed by aqueous work-up. This dramatically simplifies purification, making it the preferred method for industrial applications where efficiency and cost are paramount.[9]

Retrosynthetic Analysis

The synthetic strategy is visualized through the following retrosynthetic breakdown, which disconnects the target molecule at the ether linkage and the nitrogen-protecting group.

Caption: Retrosynthetic analysis of Ethyl 4-(azetidin-3-yloxy)benzoate.

Detailed Synthesis Protocols

The overall synthetic workflow is a robust three-step process starting from commercially available 3-hydroxyazetidine hydrochloride.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis start 3-Hydroxyazetidine Hydrochloride step1 Step 1: N-Boc Protection (Boc)₂O, TEA, DCM start->step1 intermediate N-Boc-3-hydroxyazetidine step1->intermediate step2 Step 2: Williamson Ether Synthesis 1. MsCl, TEA, DCM 2. Ethyl 4-hydroxybenzoate, NaH, DMF intermediate->step2 protected_product N-Boc-Ethyl 4-(azetidin-3-yloxy)benzoate step2->protected_product step3 Step 3: Deprotection 4M HCl in Dioxane protected_product->step3 final_product Ethyl 4-(azetidin-3-yloxy)benzoate step3->final_product

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of N-Boc-3-hydroxyazetidine

This initial step protects the azetidine nitrogen, preventing it from acting as a nucleophile in the subsequent etherification. The use of triethylamine (TEA) as a base neutralizes the hydrochloride salt of the starting material and the acid generated during the reaction.

Protocol 1: N-Boc Protection

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-hydroxyazetidine hydrochloride (1.0 eq), dichloromethane (DCM, approx. 10 mL per gram of starting material), and triethylamine (2.2 eq).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by silica gel column chromatography using a hexane:ethyl acetate gradient.[10][11]

ParameterValueSource
Starting Material3-Hydroxyazetidine HCl[11]
Key Reagents(Boc)₂O, Triethylamine[10]
SolventDichloromethane (DCM)[10]
Typical Yield90-98%[10]
Purity (Crude)>95% (by ¹H NMR)-
Stage 2: Synthesis of Ethyl 4-(azetidin-3-yloxy)benzoate

This stage is performed in two parts: activation of the hydroxyl group on the N-Boc-3-hydroxyazetidine followed by the S_N2 displacement with the phenoxide of ethyl 4-hydroxybenzoate.

Protocol 2A: Mesylation of N-Boc-3-hydroxyazetidine

  • Expert Insight: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution. This two-step, one-pot approach is highly efficient.

  • Setup: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 15 mL per gram) in a flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by TLC. The resulting solution containing N-Boc-3-(methylsulfonyloxy)azetidine is used directly in the next step without isolation.

Protocol 2B: Williamson Ether Synthesis

  • Safety First: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) by trained personnel using appropriate personal protective equipment.

  • Phenoxide Formation: In a separate flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to anhydrous dimethylformamide (DMF). Cool to 0 °C.

  • Nucleophile Addition: Add a solution of ethyl 4-hydroxybenzoate (1.2 eq) in anhydrous DMF dropwise to the NaH suspension. Stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

  • Coupling Reaction: Cool the phenoxide solution back to 0 °C. Add the solution of the mesylated intermediate from Protocol 2A dropwise to the phenoxide solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Stir for 6-12 hours until the reaction is complete (monitored by HPLC or TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine to remove DMF and salts.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected product can be purified by column chromatography (hexane:ethyl acetate) or recrystallization to yield N-Boc-Ethyl 4-(azetidin-3-yloxy)benzoate.

Protocol 3: N-Boc Deprotection

  • Causality: The Boc group is labile in the presence of strong acid. The tert-butyl carbocation that is formed is scavenged by the chloride ions and the solvent. This step is typically clean and high-yielding.[12]

  • Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.

  • Reaction: Stir for 2-4 hours. The product will often precipitate as its hydrochloride salt.

  • Isolation:

    • If a precipitate forms, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation.

  • Final Product: The final product, Ethyl 4-(azetidin-3-yloxy)benzoate hydrochloride, is typically a white to off-white solid. If the free base is required, the hydrochloride salt can be neutralized with a base (e.g., NaHCO₃) during an aqueous work-up and extracted with an organic solvent.

ParameterStage 2A (Mesylation)Stage 2B (Coupling)Stage 3 (Deprotection)
Key ReagentsMsCl, TEANaH, Ethyl 4-hydroxybenzoate4M HCl in Dioxane
SolventDCMDMFDioxane / Ethyl Acetate
Temperature0 °C0 °C to 70 °CRoom Temperature
Typical Yield>85% (over 2 steps)>95%
PurificationChromatographyFiltration / Recrystallization

Conclusion

This application note provides a comprehensive and scalable three-step synthesis for Ethyl 4-(azetidin-3-yloxy)benzoate. The strategic selection of a robust Williamson ether synthesis for the key bond-forming step circumvents the purification challenges associated with the Mitsunobu reaction, making this route highly suitable for industrial and large-scale laboratory production. The protocols are detailed to ensure reproducibility, and the rationale behind critical experimental choices is provided to empower researchers in process optimization and troubleshooting.

References

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. Available at: [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
  • Wuitschik, G., et al. (2010). Synthesis of Azetidine-based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, G. S., & Singh, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. European Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Patent US9526824B2. Google Patents.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • AdiChemistry. (n.d.). WILLIAMSON'S SYNTHESIS | EXPLANATION. AdiChemistry. Available at: [Link]

  • Molecules. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing. Google Patents.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • R&D Chemicals. (n.d.). N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers. R&D Chemicals. Available at: [Link]

  • Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Google Patents.
  • ResearchGate. (2016). (PDF) The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Patent US20140018388A1. Google Patents.
  • Discovery Pharm. (n.d.). Patents. Discovery Pharm. Available at: [Link]

  • MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses. Available at: [Link]

  • Zhejiang Eazy Pharmchem Co., Ltd. (n.d.). product. Zhejiang Eazy Pharmchem Co., Ltd. Available at: [Link]

  • Patent 0371875. (n.d.). Process for preparing 4-acetoxyazetidinones. Available at: [Link]

  • National Center for Biotechnology Information. (2015). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Identification of the Azetidine Ring in Benzoate Derivatives

Introduction: The Challenge of the Strained Ring In contemporary drug discovery and materials science, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable structural motif.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Strained Ring

In contemporary drug discovery and materials science, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable structural motif.[1][2] Its inclusion in molecular design, often as a bioisosteric replacement for larger rings or flexible chains, can significantly improve physicochemical properties such as solubility and metabolic stability. When coupled with a benzoate moiety, these compounds present unique characterization challenges. The inherent ring strain of the azetidine core influences its spectroscopic signature, requiring a multi-faceted analytical approach for unambiguous identification.

This guide provides a comparative analysis of key spectroscopic techniques for the structural elucidation of azetidine-containing benzoate derivatives. We will move beyond simple data reporting to explore the causality behind spectral features, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating system of analysis, where data from multiple techniques converge to confirm the molecular structure with the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful and definitive tool for identifying the azetidine ring and confirming its connectivity to the benzoate group. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides the initial fingerprint of the azetidine ring. Due to the ring strain and the electronegativity of the nitrogen atom, the protons on the azetidine ring exhibit characteristic chemical shifts.

  • α-Protons (C2-H, C4-H): These protons, directly attached to the carbons adjacent to the nitrogen, are the most deshielded within the azetidine core. They typically resonate in the range of δ 3.6 - 4.4 ppm .[3][4] Their exact shift is sensitive to the nature of the nitrogen substituent. In N-benzoyl azetidines, these protons can be shifted further downfield.

  • β-Protons (C3-H): The protons on the carbon beta to the nitrogen are more shielded and typically appear as a multiplet in the range of δ 2.1 - 2.7 ppm .[4]

  • Coupling Constants: The geminal coupling (²J) between diastereotopic methylene protons is typically around 9.6 Hz.[3] Vicinal coupling (³J) between α- and β-protons provides crucial information about the ring's conformation.

  • Benzoate Protons: The aromatic protons of the benzoate group will appear in their characteristic region of δ 7.4 - 8.2 ppm , with splitting patterns dependent on the substitution of the phenyl ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon framework.

  • α-Carbons (C2, C4): These carbons are significantly deshielded by the adjacent nitrogen atom, typically resonating in the δ 46 - 56 ppm range for N-substituted azetidines.[5][6][7]

  • β-Carbon (C3): The β-carbon is more shielded, with a chemical shift usually found between δ 18 - 26 ppm .[5]

  • Benzoate Carbons: The carbonyl carbon of the benzoate group is a key indicator, appearing significantly downfield around δ 165 - 175 ppm .[8] The aromatic carbons will resonate in the δ 128 - 138 ppm range.

2D NMR: Connecting the Dots

While 1D NMR provides essential clues, 2D NMR techniques are required for unambiguous assignment and confirmation of connectivity.[8]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the signals at ~4.0 ppm (α-protons) and ~2.3 ppm (β-protons) definitively confirms their vicinal relationship and establishes the C2-C3-C4 connectivity of the azetidine ring.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. This allows for the confident assignment of the α-carbons and β-carbon by linking them to their corresponding, previously assigned protons.[3][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the entire azetidine-benzoate structure. It reveals longer-range (2-3 bond) ¹H-¹³C correlations. The key correlation to observe is between the azetidine's α-protons (C2-H, C4-H) and the benzoate's carbonyl carbon (C=O). This unequivocally proves the covalent linkage between the nitrogen of the azetidine ring and the benzoyl group.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzoate derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent peak broadening.

  • Data Acquisition (500 MHz Spectrometer):

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate ¹H and ¹³C signals.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8 Hz to observe 2-3 bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestreNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Diagram: Logical Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_assignment Structural Assignment H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Corr.) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Assign_Azetidine Assign Azetidine Core Structure COSY->Assign_Azetidine HSQC->Assign_Azetidine Assign_Benzoate Assign Benzoate Substituents HSQC->Assign_Benzoate Confirm_Linkage Confirm Azetidine-Benzoate Linkage via HMBC HMBC->Confirm_Linkage Final_Structure Final Structure Elucidation Assign_Azetidine->Final_Structure Assign_Benzoate->Final_Structure Confirm_Linkage->Final_Structure

Caption: A logical workflow for the unambiguous structural elucidation of azetidine derivatives using NMR.

mol [label=<

>];

C_alpha [label="Cα"]; H_alpha [label="Hα"]; C_beta [label="Cβ"]; H_beta [label="Hβ"]; C_carbonyl [label="C=O"]; C_aromatic [label="C-Ar"];

H_alpha -> C_beta [label="³J", fontcolor="#4285F4"]; H_alpha -> C_carbonyl [label="³J", fontcolor="#4285F4"]; H_beta -> C_alpha [label="²J", fontcolor="#4285F4"]; H_aromatic [label="H-Ar"]; H_aromatic -> C_carbonyl [label="³J", fontcolor="#4285F4"]; }

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